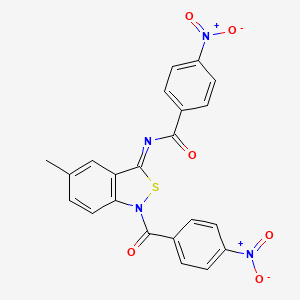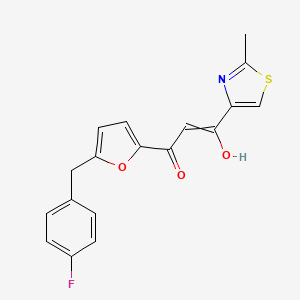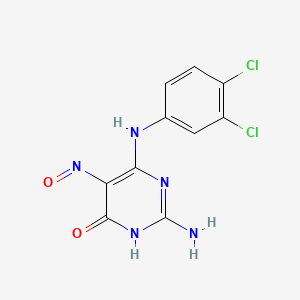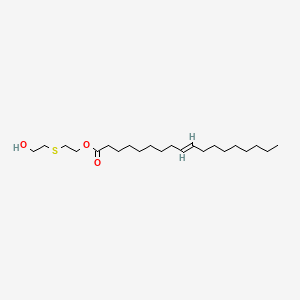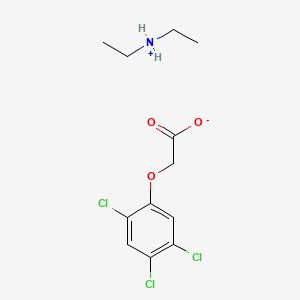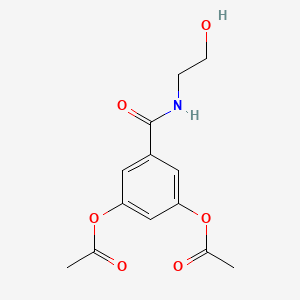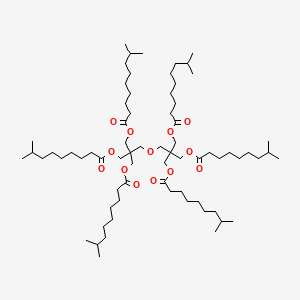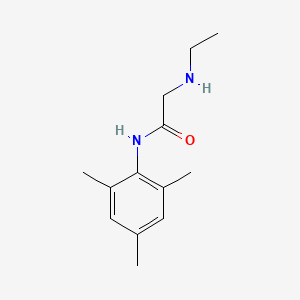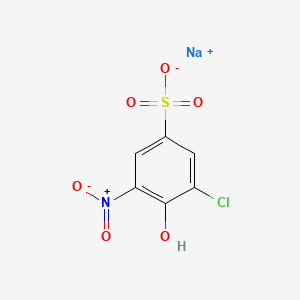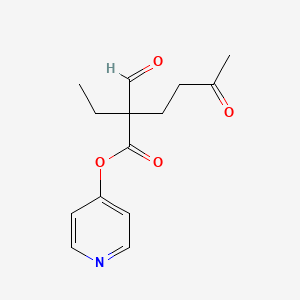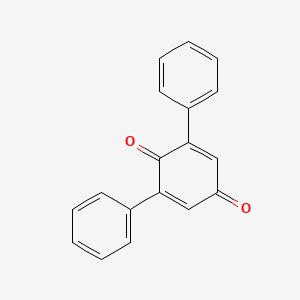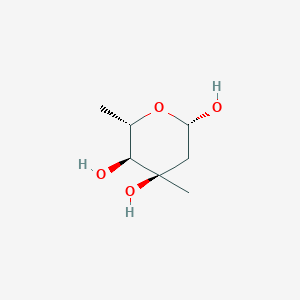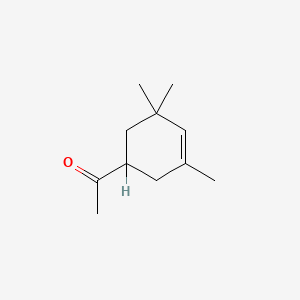
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-796-2, also known as 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ethyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves the catalytic hydrogenation of 3,5,5-trimethylcyclohex-2-en-1-one followed by a Friedel-Crafts acylation reaction. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5,5-trimethylcyclohexyl)ethanone: Similar structure but lacks the double bond in the cyclohexene ring.
1-(3,5-dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure with one less methyl group.
Uniqueness
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry.
Propiedades
Número CAS |
93904-57-5 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3 |
Clave InChI |
LRDNMLFVQONIOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


